

# Application Notes and Protocols for Ac-AAVALLPAVLLALLAP-DEVD-CHO

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## Compound of Interest

Compound Name: Ac-AAVALLPAVLLALLAP-DEVD-CHO

Cat. No.: B15584238

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## Introduction

**Ac-AAVALLPAVLLALLAP-DEVD-CHO** is a highly specific, cell-permeable, and reversible inhibitor of caspase-3. This peptide-based inhibitor is a valuable tool for studying the role of caspase-3 in apoptosis and for the development of potential therapeutics targeting apoptotic pathways. The molecule consists of two key components: a potent caspase-3 inhibitory sequence (DEVD-CHO) and a cell-penetrating peptide (CPP) sequence (Ac-AAVALLPAVLLALLAP). The CPP facilitates the delivery of the inhibitory aldehyde group into the cytoplasm of cells, where it can interact with and inhibit caspase-3.

The DEVD sequence is derived from the cleavage site of PARP (poly(ADP-ribose) polymerase), a key substrate of caspase-3. The aldehyde (CHO) group at the C-terminus of the peptide reversibly binds to the active site of caspase-3, effectively blocking its proteolytic activity. The N-terminal acetyl (Ac) group enhances the stability of the peptide. The attached CPP, derived from K-FGF, is a hydrophobic sequence that enables the molecule to efficiently traverse the cell membrane.<sup>[1][2]</sup>

## Mechanism of Action

Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade. It is activated by initiator caspases (such as caspase-8 and caspase-9) and proceeds to cleave a multitude of

cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

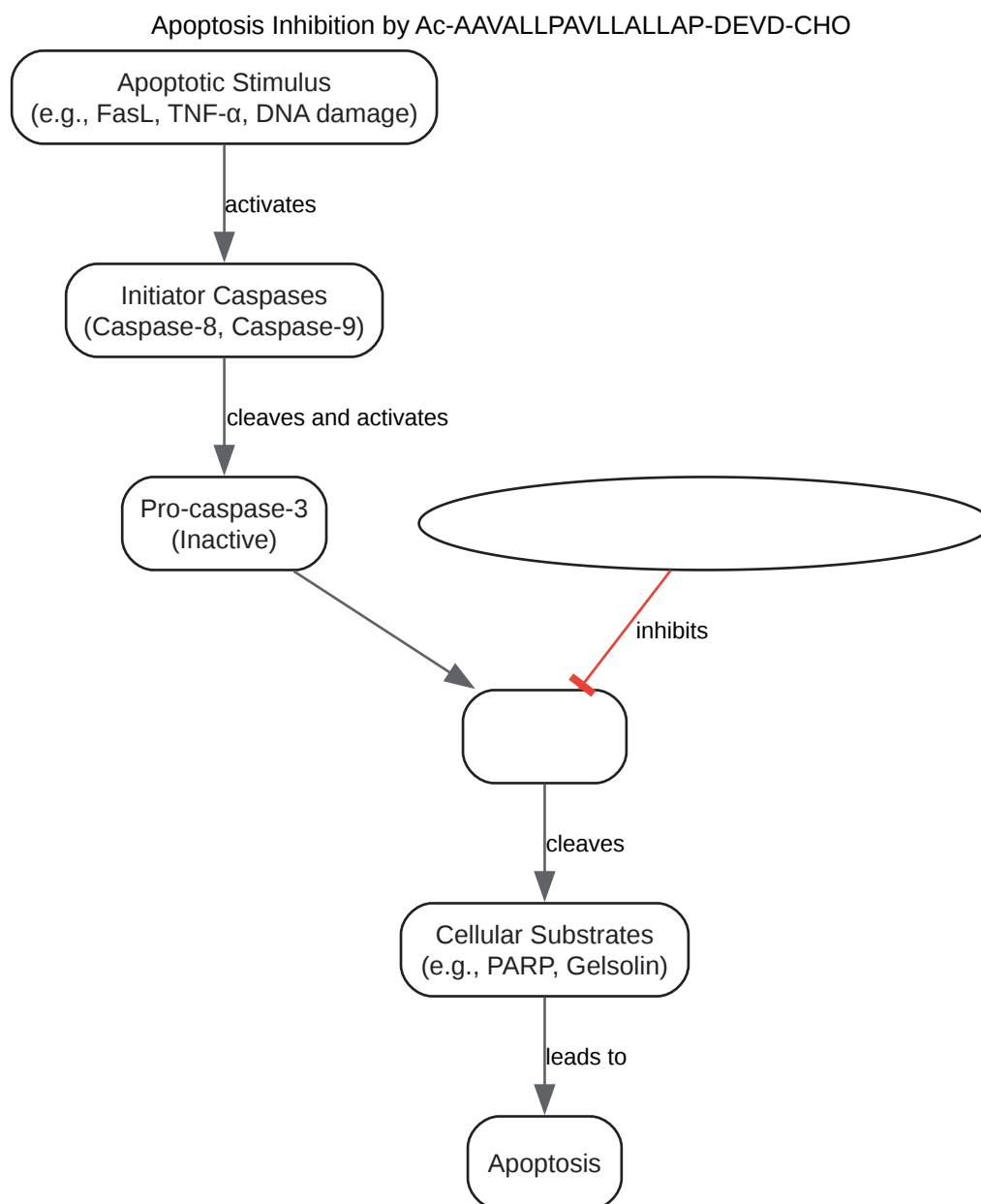
**Ac-AAVALLPAVLLALLAP-DEVD-CHO** inhibits apoptosis by directly targeting and inactivating caspase-3. The DEVD tetrapeptide sequence mimics the natural substrate of caspase-3, allowing the inhibitor to specifically bind to the enzyme's active site. The C-terminal aldehyde group then forms a reversible covalent bond with the cysteine residue in the catalytic site of caspase-3, thereby preventing it from cleaving its downstream targets. The cell-penetrating peptide facilitates the entry of the inhibitor into the cell, a process that can occur through direct penetration of the cell membrane or via endocytosis.<sup>[3][4][5][6][7]</sup>

## Quantitative Data

The inhibitory activity of the active component, Ac-DEVD-CHO, has been well-characterized. The following table summarizes key quantitative data for the inhibition of caspase-3. It is important to note that the effective concentration of **Ac-AAVALLPAVLLALLAP-DEVD-CHO** in cell-based assays may be lower than that of Ac-DEVD-CHO alone, due to the enhanced cellular uptake mediated by the cell-penetrating peptide.

Parameter	Value	Target Enzyme	Notes
Ki	230 pM[8][9]	Caspase-3	The inhibition constant (Ki) represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
IC50	0.2 nM[10]	Caspase-3 (PARP cleavage)	The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.
IC50 (in vitro)	10 nM[10]	Apoptotic Events	The concentration required to attenuate apoptotic events in in vitro systems.

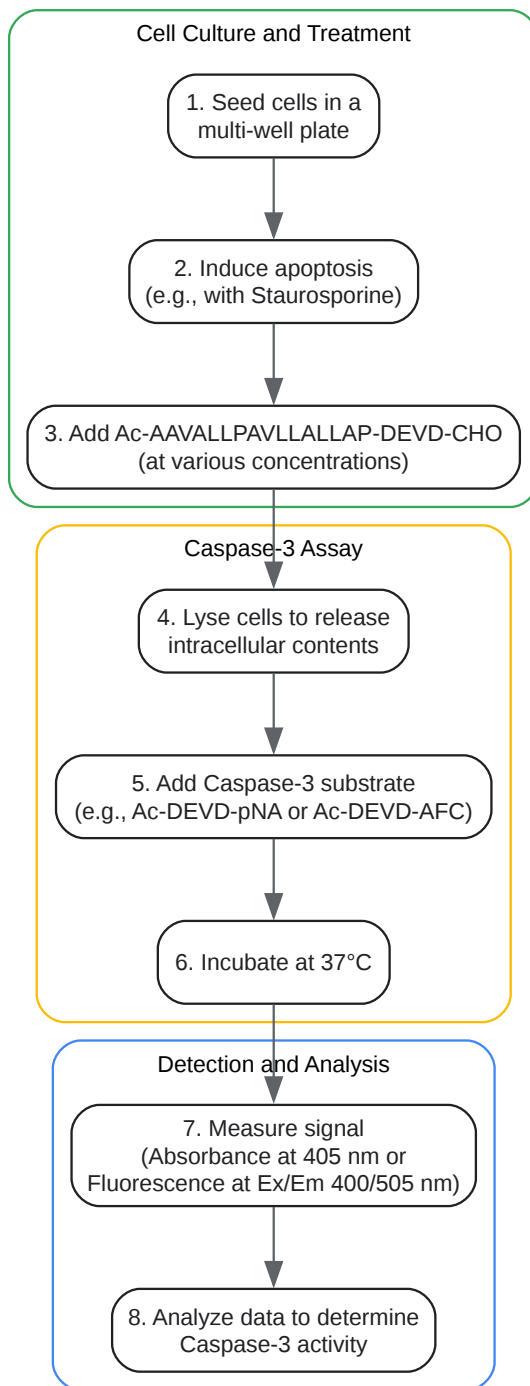
## Signaling Pathway and Experimental Workflow Diagrams



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Caption: Signaling pathway of apoptosis and the inhibitory action of **Ac-AAVALLPAVLLALLAP-DEVD-CHO** on Caspase-3.

## Experimental Workflow for Caspase-3 Activity Assay

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